![molecular formula C21H22Cl2N2O2 B2820121 1-[4-(3,4-Dichlorophenyl)piperazino]-3-(4-ethoxyphenyl)-2-propen-1-one CAS No. 329778-33-8](/img/structure/B2820121.png)
1-[4-(3,4-Dichlorophenyl)piperazino]-3-(4-ethoxyphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(3,4-Dichlorophenyl)piperazine” is an N-substituted piperazine . It’s a pale yellow crystalline powder .
Physical and Chemical Properties The molecular formula of “1-(3,4-Dichlorophenyl)piperazine” is C10H12Cl2N2 . It has a molecular weight of 231.12 . The melting point is 62-66 °C, and the boiling point is 179 °C (15 mmHg) . The density is approximately 1.2949 g/cm³, and the refractive index is approximately 1.6400 .
科学的研究の応用
N-dealkylation of Arylpiperazine Derivatives
- Metabolism and Disposition: Arylpiperazine derivatives are known for their clinical application in treating depression, psychosis, or anxiety. These compounds, including aripiprazole and others, undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to various metabolites with diverse effects. Studies have explored the metabolism, disposition, and pharmacological actions of these derivatives, highlighting their extensive distribution in tissues, including the brain, which is their target site for therapeutic effects (Caccia, 2007).
Piperazine Derivatives for Therapeutic Use
- Patent Review (2010-present): Piperazine, a six-membered nitrogen-containing heterocycle, is significant in the rational design of drugs. It is found in various drugs with therapeutic uses across antipsychotic, antidepressant, anticancer, antiviral, and other domains. Modification of the piperazine nucleus alters the medicinal potential of the resultant molecules, underscoring the flexibility of piperazine as a building block in drug discovery for various diseases (Rathi et al., 2016).
Antibody-Based Methods for Environmental and Food Analysis
- Review on Usage: Antibodies have been utilized as analytical tools in assays for clinical chemistry, endocrinology, and for food and environmental research. This includes the development of immunoassays and biosensors for detecting various compounds, indicating the broad application of biotechnological methods in environmental and food safety analysis (Fránek & Hruška, 2018).
Anti-mycobacterial Activity of Piperazine and its Analogues
- Structure-Activity Relationship Review: Piperazine-based molecules have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This review emphasizes the design, rationale, and structure-activity relationship of potent anti-TB molecules containing piperazine, aiding medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Environmental Fate of Aryloxyphenoxy-propionate Herbicides
- Microbial Catabolism Review: The environmental toxicity and biodegradation of aryloxyphenoxy-propionate herbicides, which are structurally related to piperazine derivatives, have been studied. Microbial catabolism presents the most effective method for degrading these herbicides, with research focusing on microbial resources, metabolic pathways, and catabolic enzymes involved in their degradation and mineralization (Zhou et al., 2018).
Safety and Hazards
The compound has several hazard statements, including H318 (causes serious eye damage), H302+H312 (harmful if swallowed or in contact with skin), H314 (causes severe skin burns and eye damage), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
特性
IUPAC Name |
(E)-1-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O2/c1-2-27-18-7-3-16(4-8-18)5-10-21(26)25-13-11-24(12-14-25)17-6-9-19(22)20(23)15-17/h3-10,15H,2,11-14H2,1H3/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRKBHUOQPGQOV-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,4-Dichlorophenyl)piperazino]-3-(4-ethoxyphenyl)-2-propen-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide](/img/structure/B2820039.png)

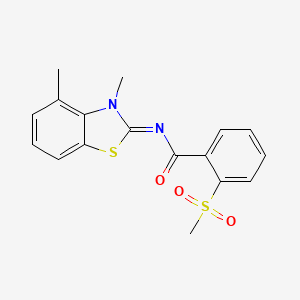
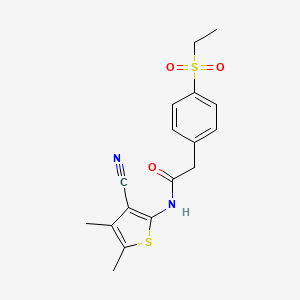
![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2820043.png)
![2-[[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2820046.png)
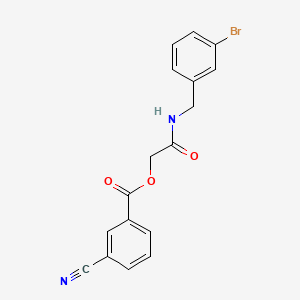
![ethyl 4-[4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2820048.png)
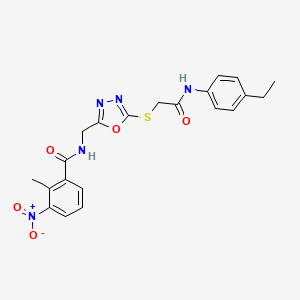
![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2820050.png)
![N-cyclopentyl-1-{4-[(phenylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2820055.png)
![(E)-2,4-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2820056.png)
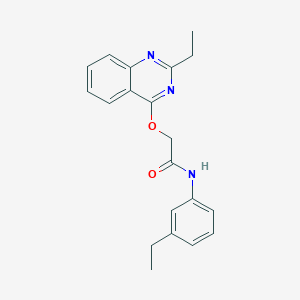
![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2820061.png)